(4-Butoxybenzyl)triphenylphosphonium bromide
Overview
Description
Synthesis Analysis
The synthesis of phosphonium bromides, including variants similar to (4-Butoxybenzyl)triphenylphosphonium bromide, involves the reaction of triphenylphosphine with halogenated benzyl compounds. For example, the synthesis of (p-Bromobenzyl)triphenylphosphonium Bromide by reacting triphenylphosphine with p-bromobenzylbromide demonstrates a typical pathway for creating such compounds (Vogt, Wulff-molder, & Meisel, 1996).
Molecular Structure Analysis
The molecular structure of phosphonium bromides, as studied through crystallography, reveals detailed insights into the geometry around the phosphorus atom and the interactions within the compound. The structure of (p-Bromobenzyl)triphenylphosphonium Bromide, for example, showcases a slightly irregular tetrahedral geometry around the phosphorus atom, highlighting the intricate structural details typical of such compounds (Vogt, Wulff-molder, & Meisel, 1996).
Chemical Reactions and Properties
Phosphonium salts participate in various chemical reactions, including the formation of indoles through reactions with aldehydes under specific conditions. This reactivity is demonstrated in studies where (2-aminobenzyl) triphenylphosphonium bromide reacts with aromatic aldehydes to synthesize 2-substituted indoles, showcasing the compound's versatility in organic synthesis (Kraus & Guo, 2008).
Physical Properties Analysis
The physical properties of phosphonium salts, including their solubility, melting points, and crystal structures, are crucial for their application in various fields. Investigations into compounds like (4-Bromobenzyl)triphenylphosphonium diiodobromide provide valuable data on the stability and crystal structure of these salts, aiding in the understanding of their physical characteristics (Chernov'yants, Burykin, Starikova, & Rassoshenko, 2016).
Chemical Properties Analysis
The chemical properties of (4-Butoxybenzyl)triphenylphosphonium bromide, including its reactivity, stability, and interaction with other substances, are essential for its practical applications. The synthesis and reactivity of related compounds provide insight into potential reactions and applications, such as the conversion of alkyl benzenes to acylbenzenes, demonstrating the broad utility of phosphonium salts in organic chemistry (Badri, Adlu, & Mohammadi, 2015).
Scientific Research Applications
Synthesis and Characterization of Phosphonium Compounds
Phosphonium salts, including those similar to (4-Butoxybenzyl)triphenylphosphonium bromide, are often synthesized through the reaction of phosphines with alkyl halides. These compounds are widely studied for their unique properties and applications in organic synthesis, catalysis, and material science. For instance, phosphonic acid and its derivatives are pivotal in various applications due to their structural analogy with phosphate moieties, showcasing their significance in drug development, surface functionalization, and the design of supramolecular materials (Sevrain et al., 2017).
Environmental and Health Impacts of Brominated Compounds
Brominated flame retardants (BFRs) and their byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), are of significant environmental concern. Research into these compounds reveals their occurrence in indoor environments, consumer goods, and potential health risks. Studies call for optimized analytical methods and further research on their environmental fate, toxicology, and human exposure levels (Zuiderveen et al., 2020).
Applications in Material Science and Technology
The adsorption properties of phosphonium-based compounds, including their use in environmental remediation, are a field of active research. These compounds have been explored for the adsorption of heavy metals and organic pollutants from water, showcasing their potential in addressing environmental pollution (Bhattacharyya & Gupta, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-butoxyphenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30OP.BrH/c1-2-3-23-30-26-21-19-25(20-22-26)24-31(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29;/h4-22H,2-3,23-24H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBCXFJUMGEGBX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620069 | |
Record name | [(4-Butoxyphenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butoxybenzyl)triphenylphosphonium bromide | |
CAS RN |
146346-92-1 | |
Record name | [(4-Butoxyphenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Butoxybenzyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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